molecular formula C6H12O6 B12419361 D-Glucose-d1-1

D-Glucose-d1-1

Cat. No.: B12419361
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-SPRLRUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-1 typically involves the catalytic hydrogenation of glucose in the presence of deuterium gas. This process replaces a hydrogen atom with deuterium at the desired position. The reaction conditions often include a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-d1-1 undergoes various chemical reactions similar to those of regular glucose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glucose, a monosaccharide, serves as a crucial carbohydrate in biology, functioning both as a carbohydrate sweetener and a critical component . It is also involved in the Embden-Meyerhof-Parnas glycolytic pathway . Research indicates that D-Glucose and its related compounds have various scientific applications, particularly in the context of glucose metabolism, cancer therapy, and as imaging agents [1, 5].

Scientific Research Applications

2-Deoxy-D-Glucose (2-DG) and its Halogen Derivatives:

  • Anticancer drug 2-DG is a promising anticancer drug that targets the glucose metabolism of cancer cells, including melanoma and osteosarcoma .
  • Inhibition of key enzymes The mechanism of action involves the inhibition of hexokinase (HK), which is responsible for glucose phosphorylation, leading to the impairment of glucose metabolism .
  • Alteration of protein glycosylation 2-DG can disrupt the homeostasis of cancer cells by altering protein glycosylation and disrupting signaling pathways .
  • Antiviral properties 2-DG and its derivatives can block viral proteases, preventing the virus from binding to its receptor .
  • 2-deoxy-2-fluoro-D-glucose (2-FG) Besides 2-DG, 2-FG has also been recognized as a potential anticancer compound in cancer therapy .
  • Imaging agent $$<sup>18</sup>F]-D-glucose is used in medicine as an imaging agent for positron emission tomography (PET) .

Glucose Transporter 1 (GLUT1):

  • Basal glucose uptake GLUT1 is present on all cells and provides basal glucose uptake .
  • Cancer development GLUT1 is elevated in various physiological and pathological conditions and plays a role in cancer development .
  • Immunodiagnostic marker Overexpression of GLUT1 has been observed in various tumors, indicating that aerobic glycolysis is adapted as a fundamental mechanism in almost all types of tumors, making it an immunodiagnostic marker .
  • Apoptosis GLUT1 has an indirect relation with apoptosis. Studies on cancer cell lines have shown that GLUT1 antibodies can increase apoptosis and reduce tumor size by arresting the cell cycle .

Bioactive Compounds and Natural Sources:

  • Antitumor activity Research on bioactive compounds from natural sources has shown application prospects in exploring antitumor activities . For instance, a compound isolated from C. ptilosperma showed activity against HepG2 cells .
  • Photocytotoxic and antibacterial activities Certain pheophorbides displayed photocytotoxic activity against HeLa, MCF-7, and A549 cells, suggesting potential medicinal applications .

Resolvins and Diabetes Mellitus:

  • Type 2 Diabetes Mellitus (T2DM) Studies suggest that Resolvin D1 (RvD1) and Resolvin D2 (RvD2) have counter-regulatory effects on pro-inflammatory signaling pathways and may influence the risk of T2DM .
  • Anti-inflammatory effects RvD1 and RvD2 can reduce the production of pro-inflammatory adipokines and rescue impaired expression and secretion of adiponectin in inflamed obese adipose tissue .

Continuous Glucose Monitoring (CGM):

  • Myotonic Dystrophy Type 1 (DM1) CGM studies have identified potential early abnormalities in glucose metabolism in DM1 patients .
  • Blood glucose variability CGM can reveal distinct patterns of blood glucose variability and detect both high and low glucose levels in patients with DM1 .

Hyperglycemia and Embryonic Growth:

  • Developmental delays Hyperglycemia-induced developmental delays are associated with slowed cell cycle progression, leading to reduced cellular proliferation .
  • Cell cycle dysregulation Hyperglycemia affects the expression of cell cycle-regulated genes and proteins, such as p21 and cyclin D1, contributing to embryonic developmental delays .

Cocoa Polyphenols:

  • Chronic conditions Cocoa polyphenols can modify risk factors for chronic human conditions, including inflammation, high blood pressure, and insulin resistance .
  • Cardiovascular health Epidemiological and experimental evidence supports the positive effects of cocoa polyphenols on cardiovascular, immunological, and digestive health .

Data Table

CompoundApplicationMechanism of ActionStudied In
2-Deoxy-D-Glucose (2-DG)Anticancer drug, Antiviral agentInhibits hexokinase, alters protein glycosylation, disrupts signaling pathways, blocks viral proteasesMelanoma, osteosarcoma, cancer cells
$$18F]-D-glucoseImaging agentUsed in positron emission tomography (PET)Medical imaging
Glucose Transporter 1 (GLUT1)Immunodiagnostic marker, Target for cancer therapeuticsProvides basal glucose uptake, related to apoptosis, influences cell cycle arrestBreast, colon, lung, and gastric cancer cell lines
Resolvin D1 (RvD1)Potential therapeutic for Type 2 Diabetes Mellitus (T2DM)Counter-regulatory effects on pro-inflammatory signaling pathways, reduces pro-inflammatory adipokinesObese adipose tissue, community-based Chinese cohort
Resolvin D2 (RvD2)Potential therapeutic for Type 2 Diabetes Mellitus (T2DM)Counter-regulatory effects on pro-inflammatory signaling pathways, reduces pro-inflammatory adipokinesObese adipose tissue, community-based Chinese cohort
Cocoa PolyphenolsModifying risk factors for chronic conditionsAntioxidant and anti-inflammatory effects, prebiotic modulation of gut microbiomeYoung healthy adults
Compounds from C. ptilospermaAntitumor and antibacterial agentCytotoxicity against HepG2 cells, photocytotoxic activity against HeLa, MCF-7, and A549 cells, antibacterial activity against E. coliHepG2 cells, HeLa cells, MCF-7 cells, A549 cells, E. coli
D-GlucoseEnergy production, metabolism of fungusDisturbs energy production by a decrease in glycolysis followed by an augmentation in gluconeogenesisP. digitatum
D-GlucoseInducer of apoptosisInduces ROS production on P. digitatum, which mainly disturbs the energy productionColorectal cancer

Mechanism of Action

The mechanism of action of D-Glucose-d1-1 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. The deuterium atom allows researchers to trace its path and study the biochemical processes in detail. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis .

Comparison with Similar Compounds

    D-Glucose: The non-labeled form of glucose.

    D-Glucose-6-d1: Another deuterated form with deuterium at a different position.

    D-Glucose-1-13C: A carbon-13 labeled glucose.

Comparison:

Biological Activity

D-Glucose-d1-1 is a deuterated form of D-glucose, an essential monosaccharide involved in various biological processes. Its unique isotopic labeling allows researchers to explore metabolic pathways and interactions in greater detail. This article examines the biological activity of this compound, focusing on its metabolic roles, therapeutic implications, and relevant case studies.

Metabolic Role of this compound

D-Glucose serves as a primary energy source for cells and is crucial for several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. The deuterated form, this compound, is particularly useful in metabolic studies due to its ability to trace pathways without altering the compound's fundamental properties.

Glycolysis and Gluconeogenesis

In glycolysis, this compound is phosphorylated by hexokinase to produce glucose-6-phosphate, which subsequently undergoes a series of enzymatic reactions to yield pyruvate. This process generates ATP and NADH, vital for cellular energy. Research indicates that the presence of this compound can influence the rate of glycolysis and gluconeogenesis by modulating enzyme activity and substrate availability.

Table 1: Enzymatic Pathways Involving this compound

PathwayKey EnzymeProductRole in Metabolism
GlycolysisHexokinaseGlucose-6-phosphateEnergy production
GluconeogenesisFructose-1,6-bisphosphataseGlucoseGlucose homeostasis
Pentose Phosphate PathwayGlucose-6-phosphate dehydrogenaseRibulose 5-phosphateNADPH production for biosynthesis

Therapeutic Implications

This compound has potential therapeutic applications, particularly in cancer research. Studies have shown that glucose metabolism is often altered in cancer cells, leading to increased glycolysis (the Warburg effect). By utilizing this compound in metabolic tracing experiments, researchers can better understand how cancer cells metabolize glucose and identify potential targets for therapy.

Case Studies

Case Study 1: Cancer Metabolism

In a study examining glioblastoma multiforme (GBM), researchers used D-glucose analogs to assess their impact on tumor metabolism. The findings indicated that modifications to glucose derivatives could enhance their efficacy as metabolic inhibitors. Specifically, fluorinated derivatives demonstrated potent inhibitory effects on hexokinase activity, suggesting a potential pathway for therapeutic intervention in GBM through altered glucose metabolism .

Case Study 2: Diabetes Research

Another study investigated the role of glucose infusion in inducing β-cell replication in diabetic models. The administration of D-glucose led to significant increases in insulin secretion and β-cell mass over time. This suggests that manipulating glucose levels can influence pancreatic function and may provide insights into diabetes treatment strategies .

Research Findings

Recent research highlights the significance of D-glucose derivatives in antimicrobial activities as well. A study synthesized various D-glucose derivatives and tested their antibacterial and antifungal properties against pathogenic strains. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D

InChI Key

GZCGUPFRVQAUEE-SPRLRUCNSA-N

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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